N-(2,6-dichlorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide
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Overview
Description
N-(2,6-dichlorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenyl group, a methoxybenzyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 1-benzylpiperazine with 3-methoxybenzyl chloride under basic conditions to form 4-(3-methoxybenzyl)-1-piperazine.
Acylation Reaction: The intermediate is then acylated using 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The dichlorophenyl group can be reduced to a phenyl group, which may affect the compound’s reactivity and interaction with biological targets.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups such as hydroxyl or amino groups, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
N-(2,6-dichlorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dichlorophenyl)-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide
- N-(2,6-dichlorophenyl)-2-[4-(4-methoxybenzyl)-1-piperazinyl]acetamide
Uniqueness
N-(2,6-dichlorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide is unique due to the specific positioning of the methoxy group on the benzyl ring, which can influence its binding affinity and selectivity for certain biological targets. This positional difference can lead to variations in pharmacological activity and potential therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O2/c1-27-16-5-2-4-15(12-16)13-24-8-10-25(11-9-24)14-19(26)23-20-17(21)6-3-7-18(20)22/h2-7,12H,8-11,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJZUHMGHJQOSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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